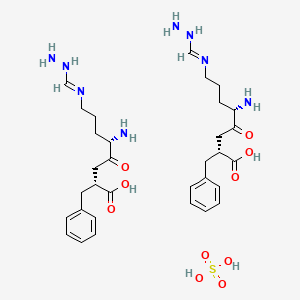
3-Butylideneisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylideneisoindolin-1-one is a heterocyclic compound characterized by a butylidene group attached to an isoindolinone core. This compound is part of the broader class of isoindolinones, which are known for their diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Tandem Desilylation, Cross-Coupling, Hydroamidation Sequence: This method involves starting from 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions.
Ultrasonic-Assisted Synthesis: This method uses ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of equipment.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindolinone forms.
Substitution: Substituted isoindolinone derivatives with diverse functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Butylideneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and interfering with their normal function . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and industrial chemistry.
3-Methyleneisoindolin-1-one: Recognized for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness of 3-Butylideneisoindolin-1-one: this compound stands out due to its unique butylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(3Z)-3-butylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-8H,2-3H2,1H3,(H,13,14)/b11-8- |
InChI Key |
XOWBEICOULYQAT-FLIBITNWSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)


![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



